2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 4-fluorophenyl group and a fused thiazolo-benzothiazole moiety. Its structural complexity arises from the [1,3]thiazolo[4,5-g][1,3]benzothiazole core, which incorporates two sulfur atoms and a methyl substituent at position 5.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3OS2/c1-9-19-12-6-7-13-16(15(12)23-9)24-17(20-13)21-14(22)8-10-2-4-11(18)5-3-10/h2-7H,8H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOSOCDKBHVXKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline with 2-chloroacetyl chloride to form 2-(4-fluorophenyl)acetamide. This intermediate is then reacted with 7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in the literature, focusing on structural motifs, synthetic routes, and biological relevance.
Structural and Functional Group Comparisons
Key Observations :
- The target compound’s fused thiazolo-benzothiazole system distinguishes it from simpler thiazole or pyrimidine-based analogs. This fused system may enhance π-π stacking interactions in biological targets compared to monocyclic cores .
- The 4-fluorophenyl group is a common substituent in analogs, likely contributing to metabolic stability and lipophilicity. However, the methyl group at position 7 in the target compound could sterically hinder binding compared to smaller substituents in GSK1570606A .
Physicochemical and Spectral Properties
- IR Spectroscopy : The absence of C=O stretches (~1660 cm⁻¹) in triazole derivatives () contrasts with the target compound, which retains the acetamide carbonyl. This suggests distinct tautomeric behavior and electronic environments .
- 1H-NMR : Fluorophenyl protons in analogs resonate at δ 7.2–7.8 ppm, while methyl groups in thiazole systems (e.g., 7-methyl in the target compound) appear at δ 2.3–2.6 ppm, consistent with deshielding effects observed in fused heterocycles .
Crystallographic and Structural Validation
- The target compound’s structure could be resolved using SHELX programs (), which are widely employed for small-molecule refinement. Analogous acetamide derivatives (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) have been characterized via X-ray crystallography, confirming planar arrangements of aryl and heterocyclic groups .
Biological Activity
2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiazolo[4,5-g][1,3]benzothiazole derivatives. This compound has garnered interest due to its potential biological activities, particularly in the field of anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-fluoroaniline with 2-chloroacetyl chloride to form an intermediate compound which is then reacted with 7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole under specific conditions to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can modulate the activity of enzymes or receptors involved in cancer cell proliferation and survival. The exact pathways and targets are still under investigation; however, preliminary studies suggest that it may induce apoptosis in cancer cells through caspase activation and inhibition of DNA synthesis .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The IC50 values for these compounds have been reported in the range of 6.90–51.46 μM when compared with doxorubicin as a reference drug . Notably, derivatives containing electron-withdrawing groups showed enhanced cytotoxicity.
Case Studies
Several case studies have highlighted the anticancer potential of thiazole-benzothiazole derivatives:
- Study on Thiazolopyridazine Derivatives :
- Evaluation Against Normal Cells :
Data Table: Cytotoxicity Overview
| Compound | Cell Line | IC50 Value (μM) | Reference Drug IC50 (μM) |
|---|---|---|---|
| Compound 7c | MCF-7 | 10.39 | 19.35 |
| Compound 7s | HCT-116 | 6.90 | 11.26 |
| Compound 7p | A549 | 22.96 | 23.47 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
